2-(Methylthio)isonicotinonitrile physical and chemical properties
2-(Methylthio)isonicotinonitrile physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)isonicotinonitrile
Introduction
2-(Methylthio)isonicotinonitrile, a substituted pyridine derivative, represents a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The unique electronic interplay between the electron-withdrawing nitrile group, the pyridine ring, and the methylthio substituent imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures. Professionals in drug development may recognize the isonicotinonitrile core as a bioisostere for various functional groups, capable of engaging in critical hydrogen bonding and polar interactions within biological targets.
This guide provides a comprehensive, in-depth analysis of the core physical, chemical, and spectroscopic properties of 2-(Methylthio)isonicotinonitrile. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind these properties and presents field-proven experimental protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to confidently handle, characterize, and strategically utilize this compound in their research and development endeavors.
Physicochemical Properties
2-(Methylthio)isonicotinonitrile is a solid at ambient temperature, a characteristic influenced by its planar structure and polar functional groups which allow for efficient crystal lattice packing.[1] The key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂S | [1][2] |
| Molecular Weight | 150.20 g/mol | [1][2] |
| CAS Number | 180790-90-3 | [1][3] |
| IUPAC Name | 2-(Methylthio)pyridine-4-carbonitrile | N/A |
| Synonyms | 2-(Methylsulfanyl)isonicotinonitrile, 2-Methylsulfanylpyridine-4-carbonitrile | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% (Commercially available) | [1][2] |
| InChI Key | KHIMMMAZSQUTMF-UHFFFAOYSA-N | [2] |
Solubility Profile
Causality: The solubility of 2-(Methylthio)isonicotinonitrile is governed by the polarity imparted by the nitrile group and the nitrogen atom of the pyridine ring. These features allow for dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the aromatic ring and the methylthio group contribute some nonpolar character. Therefore, the compound is expected to exhibit moderate to good solubility in polar organic solvents such as acetone, acetonitrile, ethyl acetate, and chlorinated solvents (e.g., dichloromethane, chloroform), and lower solubility in nonpolar solvents like hexanes. Its solubility in water is expected to be low but may be enhanced under acidic conditions due to the protonation of the pyridine nitrogen.
Experimental Protocol: Solubility Determination
This protocol outlines a standard laboratory procedure for quantitatively determining the solubility of the title compound in a given solvent at a specific temperature (e.g., 25 °C).
Principle: A saturated solution of the compound is prepared and allowed to equilibrate. An aliquot of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2-(Methylthio)isonicotinonitrile to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial in a temperature-controlled shaker or water bath set to 25 °C for at least 24 hours. This extended period ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle completely. For very fine suspensions, centrifugation (e.g., 5 minutes at 5000 rpm) is recommended to ensure a clear supernatant.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. It is critical to avoid aspirating any solid particles.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or using a vacuum centrifuge until a constant weight of the solid residue is achieved.
-
Calculation: Weigh the vial containing the dried solute. The solubility is calculated using the formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken
Spectroscopic Analysis & Structural Elucidation
Spectroscopic analysis is fundamental to verifying the identity and purity of 2-(Methylthio)isonicotinonitrile. The predicted spectral characteristics are discussed below, grounded in the established principles of NMR and IR spectroscopy.[4][5][6][7]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.
-
δ ~2.65 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group (-SCH₃). Its chemical shift is downfield from a typical aliphatic methyl group due to the deshielding effect of the adjacent sulfur atom.
-
δ ~7.20 - 7.30 ppm (m, 2H): This region would likely contain the signals for the protons at the C3 and C5 positions of the pyridine ring. The proton at C3 would appear as a doublet, while the proton at C5 would be a doublet of doublets, potentially overlapping.
-
δ ~8.50 - 8.60 ppm (d, 1H): The proton at the C6 position is expected to be the most downfield aromatic proton due to its proximity to the electronegative ring nitrogen. It should appear as a doublet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide key information about the carbon framework.
-
δ ~15 ppm: The methyl carbon (-SCH₃).
-
δ ~117 ppm: The nitrile carbon (-C≡N).
-
δ ~120 - 155 ppm: This region will contain the five signals for the pyridine ring carbons. The carbon bearing the methylthio group (C2) would be significantly downfield, while the other carbons (C3, C4, C5, C6) will have shifts influenced by the substituents and the ring nitrogen.[6][8] The C4 carbon, attached to the nitrile, is also expected to be in a distinct chemical shift environment.
Experimental Protocol: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(Methylthio)isonicotinonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for its good solvating power for moderately polar organics.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS, 0.03-0.05% v/v). TMS serves as the internal reference, with its ¹H and ¹³C signals defined as 0.00 ppm, against which all other chemical shifts are measured. This provides a self-validating calibration for the spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument tuning and shimming procedures to maximize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to generate the final frequency-domain spectrum.
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic route to 2-(Methylthio)isonicotinonitrile involves the nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group at the 2-position, such as a halogen. A common and effective precursor is 2-chloroisonicotinonitrile.
The workflow can be visualized as a two-step process starting from isonicotinic acid.
Caption: Proposed synthetic workflow for 2-(Methylthio)isonicotinonitrile.
Experimental Protocol: Synthesis from 2-Chloroisonicotinonitrile
Principle: This procedure utilizes a nucleophilic aromatic substitution (SₙAr) reaction, where the thiomethoxide anion displaces the chloride ion on the electron-deficient pyridine ring. The electron-withdrawing nitrile group at the 4-position activates the ring towards this type of substitution.
Materials:
-
2-Chloroisonicotinonitrile
-
Sodium thiomethoxide (NaSCH₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chloroisonicotinonitrile (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of the nucleophile ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine. This removes any acidic impurities and residual DMF. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 2-(Methylthio)isonicotinonitrile as a solid.
Chemical Reactivity
The reactivity of 2-(Methylthio)isonicotinonitrile is dictated by its three primary functional components:
-
Methylthio Group: The sulfur atom is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or m-CPBA can yield the corresponding sulfoxide and, subsequently, the sulfone.[9] These oxidized derivatives are excellent leaving groups, enabling further substitution reactions at the C2 position.
-
Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (2-(methylthio)isonicotinic acid) or amide. It can also be reduced to an aminomethyl group.
-
Pyridine Ring: The ring nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic substitution reactions, although it is deactivated by the nitrile group.
Applications in Research and Drug Development
The 2-(methylthio)pyridine moiety is a recognized pharmacophore in medicinal chemistry. The sulfur atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within a protein's active site.
The isonicotinonitrile structure itself is a common feature in many pharmaceuticals. The nitrile group is often employed as a bioisosteric replacement for a carboxylic acid or a ketone, and it can act as a potent hydrogen bond acceptor. Its presence can improve metabolic stability and cell permeability. For instance, related cyanopyridine structures are found in inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.
Therefore, 2-(Methylthio)isonicotinonitrile serves as a valuable building block for generating libraries of compounds for screening in various drug discovery programs, from kinase inhibitors to modulators of nuclear receptors.
Safety and Handling
Based on available data, 2-(Methylthio)isonicotinonitrile is classified as a hazardous substance. Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this compound.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Respiratory Protection: If handling large quantities or if dust is generated, use an appropriate respirator.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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